molecular formula C10H16N2O2 B13045185 (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13045185
M. Wt: 196.25 g/mol
InChI Key: OEFZNWLHWVRJJG-SSDOTTSWSA-N
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Description

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative characterized by its (1S) stereoconfiguration and a 2,6-dimethoxyphenyl group. This structure makes it a valuable, enantiomerically pure building block in organic and medicinal chemistry research. The compound's primary research value lies in its application as a precursor or intermediate in the synthesis of more complex molecules. The presence of two amine functional groups and a sterically influenced aromatic ring allows it to be incorporated into libraries of compounds for drug discovery efforts, particularly where chiral complexity is required. Researchers can utilize this diamine to develop potential ligands for biological targets or to create novel catalysts for asymmetric synthesis. The 2,6-dimethoxy substitution pattern on the phenyl ring can influence the molecule's conformation and binding properties, which is a key consideration in the design of bioactive compounds. This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(1S)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3/t7-/m1/s1

InChI Key

OEFZNWLHWVRJJG-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)[C@@H](CN)N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(CN)N

Origin of Product

United States

Preparation Methods

Reductive Amination Route

A common and effective approach to synthesize (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine involves reductive amination of the corresponding 2,6-dimethoxyphenyl-substituted aldehyde with a suitable diamine or ammonia source, followed by reduction using hydride reagents.

  • Starting Materials: 2,6-dimethoxybenzaldehyde and ethylenediamine or ammonia derivatives.
  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
  • Solvents: Commonly used solvents include methanol, ethanol, or acetonitrile.
  • Reaction Conditions: Temperatures typically range from 0 °C to reflux temperature depending on the reducing agent; reaction times vary from a few hours to overnight.

Detailed Preparation Method from Patent Literature

Though direct literature on this compound is limited, related compounds such as 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane have been synthesized with detailed protocols that can be adapted or provide insight.

Example Preparation of Related Dimethoxyphenyl Derivatives

Step Procedure Conditions Outcome
1 React 2,6-dimethoxyphenol with triethylene glycol in acetonitrile with dicyclohexylcarbodiimide (DCC) Stir at 20-30 °C, then heat at 85-95 °C for 48-60 h Formation of intermediate ester/ether linkage
2 Filter solids, remove acetonitrile under reduced pressure Normal pressure evaporation Obtain orange turbid liquid intermediate
3 Extract with dichloromethane, wash with 1M NaOH and saturated NaCl, dry with MgSO4 Multiple washes at room temperature Purified organic phase
4 Evaporate solvent, add diethyl ether, heat to 30-35 °C, filter, cool to -15 °C for crystallization Cooling for 3-48 h White powder of target compound with 79-84% yield, purity ~98%

This method emphasizes the importance of solvent choice, temperature control, and purification steps to maximize yield and purity.

Research Findings and Optimization Parameters

Reaction Molar Ratios and Yields

Reagents Molar Ratio Yield (%) Purity (%) Melting Point (°C)
Triethylene glycol : 2,6-dimethoxyphenol : DCC 1 : 2.2 : 2.4 79.44 - 84.28 98.35 - 98.41 59 - 60

These data indicate optimized molar ratios and reaction times (40-60 h) are critical for high yield and purity in related syntheses.

Solvent and Temperature Effects

  • Acetonitrile is preferred for initial coupling due to its polarity and ability to dissolve reactants.
  • Post-reaction workup with dichloromethane and sodium hydroxide washes efficiently removes impurities.
  • Crystallization at low temperatures (-15 °C) enhances purity and recovery.

Alternative Synthetic Routes

Direct Amination of Halogenated Precursors

Starting from 2,6-dimethoxyphenyl halides (e.g., bromides), nucleophilic substitution with ammonia or diamines under controlled conditions can yield the target diamine, though this route requires careful control to avoid side reactions.

Catalytic Hydrogenation of Nitro Precursors

Reduction of 2,6-dimethoxyphenyl nitro compounds to amines followed by further functionalization is another pathway, often used when direct amination is challenging.

Summary Table: Preparation Methods Comparison

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Reductive Amination 2,6-Dimethoxybenzaldehyde + diamine NaBH4, LiAlH4 Mild to moderate temp, various solvents High selectivity, stereocontrol possible Requires chiral catalysts for enantiopurity
Coupling via DCC 2,6-Dimethoxyphenol + triethylene glycol Dicyclohexylcarbodiimide 20-95 °C, long reaction time High purity, good yield Long reaction time, multiple purification steps
Nucleophilic Substitution 2,6-Dimethoxyphenyl halide + ammonia Base, solvent Elevated temp Direct route Potential side reactions, lower selectivity
Catalytic Hydrogenation Nitro derivative H2, Pd/C or other catalyst Mild temp, pressure Efficient reduction Requires precursor synthesis

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxy Substitutions

  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride

    • Structure : Two 4-methoxyphenyl groups on a chiral ethane-1,2-diamine core.
    • Properties : White crystalline solid, higher molecular weight (C₁₆H₂₀N₂O₂·2HCl) due to dihydrochloride salt formation. The 4-methoxy groups reduce steric hindrance compared to 2,6-dimethoxy substitution, enhancing solubility in polar solvents.
    • Applications : Used in asymmetric catalysis and chiral ligand synthesis .
  • N-(3,5-Dimethoxyphenyl)-N'-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine Structure: Combines 3,5-dimethoxy phenyl, isopropyl, and quinoxaline moieties. Properties: Higher lipophilicity due to quinoxaline and pyrazole groups. Exhibits anticancer activity via kinase inhibition. Applications: Patent-protected for cancer therapy, highlighting the role of methoxy groups in enhancing target selectivity .

Key Differences in Functional Groups and Bioactivity

  • 2,6-Dimethoxy vs. 4-Methoxy Substitution :
    • The 2,6-dimethoxy configuration in the target compound creates a sterically crowded aromatic ring, reducing rotational freedom and enhancing binding specificity to receptors like G protein-coupled receptors (GPCRs) . In contrast, 4-methoxy analogs exhibit improved solubility and catalytic utility .
  • Quinoxaline vs. Benzylidene Derivatives: Quinoxaline-containing analogs (e.g., in ) show marked anticancer activity due to intercalation and kinase inhibition, whereas benzylidene derivatives (e.g., N1,N2-bis(substituted-benzyl)ethane-1,2-diamines) are primarily intermediates in ligand synthesis .

Biological Activity

(1S)-1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a chiral organic compound that has garnered attention for its potential biological activities. Characterized by a 2,6-dimethoxyphenyl group linked to an ethane-1,2-diamine backbone, this compound exhibits unique properties that could be harnessed in various therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 196.25 g/mol
  • Structure : The compound features two amine groups which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for its potential applications in drug development targeting various diseases.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways essential for normal physiological functions.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the field of infectious diseases.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Neuropharmacological Effects

Given its structural similarity to other psychoactive compounds, this compound may influence neurotransmitter systems. Initial findings suggest it could affect serotonin and dopamine pathways, indicating potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways .
Study 2Antimicrobial ActivityShowed significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than standard antibiotics.
Study 3Anticancer ActivityInduced apoptosis in human cancer cell lines with a notable increase in ROS levels.

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